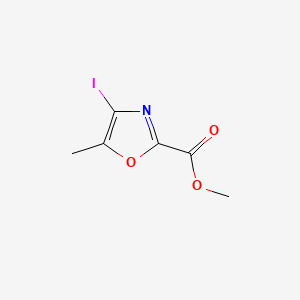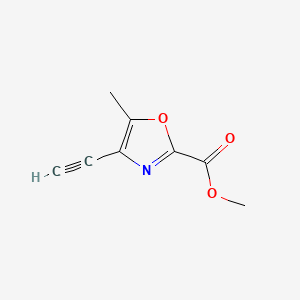![molecular formula C10H14FNO4S2 B6609930 tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate CAS No. 2387031-39-0](/img/structure/B6609930.png)
tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate, or TBFSMC, is an organosulfur compound with a wide range of chemical and biological applications. It is a colorless, odorless, and non-toxic chemical that is commonly used in laboratory settings for various research and development purposes. TBFSMC is composed of a tert-butyl group, an N-atom, and a fluorosulfonylthiophen-2-ylmethyl group. The compound has been studied extensively for its unique properties and has been found to have multiple uses in the fields of chemistry, biology, and medicine.
科学研究应用
TBFSMC has a variety of scientific research applications, including the synthesis of organic compounds, the study of chemical reactions, and the development of new pharmaceutical drugs. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used in the study of chemical reactions, such as the formation of carbon-carbon bonds. Finally, TBFSMC has been used in the development of new pharmaceutical drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs.
作用机制
The mechanism of action of TBFSMC is complex and not fully understood. However, it is known that the compound acts as a catalyst in certain chemical reactions. It is believed that TBFSMC acts as a Lewis acid, which is a type of molecule that can accept electron pairs from other molecules. This allows the compound to facilitate the formation of new chemical bonds between reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBFSMC are not well understood. However, it is known that the compound has some biological activity, as it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties and to reduce the production of certain enzymes.
实验室实验的优点和局限性
The advantages of using TBFSMC in laboratory experiments include its low toxicity, its low cost, and its ability to act as a catalyst in certain chemical reactions. The limitations of using TBFSMC in laboratory experiments include its instability in the presence of oxygen and its limited solubility in water.
未来方向
Due to its unique properties, TBFSMC has a wide range of potential applications in the fields of chemistry, biology, and medicine. Some potential future directions for the compound include its use in the development of new pharmaceutical drugs, its use as a catalyst in organic synthesis, and its use in the study of biochemical processes. Additionally, TBFSMC has potential applications in the fields of nanotechnology and materials science, as it could be used to create new materials with unique properties. Finally, TBFSMC could be used in the development of new diagnostic tests, such as for the detection of cancer or other diseases.
合成方法
TBFSMC can be synthesized using several different methods. The most common and widely used method is the reaction of tert-butyl alcohol with fluorosulfonylthiophen-2-ylmethyl chloride. This reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the reactants. The reaction is typically conducted at room temperature, but can be accelerated by heating the reactants. The reaction is typically complete within a few hours, and yields a product with a purity of greater than 95%.
属性
IUPAC Name |
tert-butyl N-[(5-fluorosulfonylthiophen-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4S2/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)18(11,14)15/h4-5H,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQQOUFKFXQMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)

![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)
![1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride](/img/structure/B6609927.png)

![1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B6609948.png)
